molecular formula C11H15F3 B1316420 1-(Trifluoromethyl)adamantane CAS No. 40556-44-3

1-(Trifluoromethyl)adamantane

Cat. No.: B1316420
CAS No.: 40556-44-3
M. Wt: 204.23 g/mol
InChI Key: IAALDLKZSIOJBP-UHFFFAOYSA-N
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Description

Contextualizing Adamantane (B196018) Frameworks in Contemporary Organic Chemistry

Adamantane, with its tricyclic alkane structure, is the smallest unit of a diamond's crystal lattice. rsc.org This inherent rigidity and high degree of symmetry make it a valuable building block in various areas of chemistry. ontosight.aipublish.csiro.au In medicinal chemistry, the adamantane moiety is prized for its lipophilicity, which can enhance a drug's ability to cross cell membranes. publish.csiro.aufrontiersin.org Its stable framework also provides a robust anchor for attaching various functional groups, allowing for the precise spatial arrangement of pharmacophores. publish.csiro.au In materials science, adamantane derivatives are investigated for their thermal stability and potential in creating novel polymers and nanomaterials. rsc.orgontosight.ai The unique cage structure of adamantane provides a foundation for creating materials with tailored properties. google.com

The Strategic Significance of Trifluoromethylation in Chemical Design

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals. The -CF3 group is known to significantly impact several key molecular properties. Its strong electron-withdrawing nature can alter the acidity and basicity of nearby functional groups, influencing reactivity and biological interactions. ontosight.ai Furthermore, the trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. smolecule.com Its lipophilicity is another critical factor, often improving a compound's transport properties and its ability to bind to biological targets. smolecule.com The process of introducing this group, known as trifluoromethylation, is a vital tool for fine-tuning the characteristics of a lead compound in drug discovery. ethz.ch

Overview of 1-(Trifluoromethyl)adamantane's Position in Chemical Sciences Research

This compound stands at the intersection of adamantane chemistry and fluorine chemistry, embodying the strategic advantages of both. The synthesis of this compound and its derivatives has been an area of active research, with various methods developed for its preparation. scispace.comresearchgate.net Research into this compound and related structures has revealed their potential in several scientific domains. In medicinal chemistry, the incorporation of the 1-(trifluoromethyl)adamantyl group into various molecular scaffolds is being explored for the development of new therapeutic agents, including potential anticancer and antiviral drugs. frontiersin.orgrsc.org The unique combination of the bulky, rigid adamantane cage and the electronically distinct trifluoromethyl group offers a novel tool for probing biological systems and designing molecules with specific activities. In materials science, the properties of fluorinated adamantanes, such as high thermal stability and low surface energy, make them attractive for creating advanced polymers and coatings. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAALDLKZSIOJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508510
Record name 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40556-44-3
Record name 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Trifluoromethyl Adamantane and Its Chemical Derivatives

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF₃ group onto a pre-existing adamantane (B196018) skeleton. This can be achieved through electrophilic, radical, or transition-metal-catalyzed pathways.

Electrophilic trifluoromethylation introduces a "CF₃⁺" equivalent to the electron-rich C-H bonds of the adamantane cage.

The direct electrophilic trifluoromethylation of adamantane can be achieved using potent electrophilic trifluoromethylating reagents, which act as sources of the trifluoromethyl cation (CF₃⁺). These reactions are often carried out in the presence of superacids, which enhance the electrophilicity of the reagent and promote the reaction. Common electrophilic trifluoromethylating reagents include hypervalent iodine compounds like Togni's reagents and diaryliodonium salts. While direct trifluoromethylation of adamantane using these reagents in superacid systems is a plausible synthetic route, specific documented examples in top-tier literature are not extensively detailed, with much of the focus being on arenes and other nucleophiles. The general principle involves the protonation of the adamantane by the superacid, facilitating the attack by the electrophilic CF₃ source.

Radical C-H trifluoromethylation offers an alternative to electrophilic methods and has proven effective for the functionalization of unactivated C-H bonds, such as those in adamantane. rsc.org This approach typically involves the generation of trifluoromethyl radicals (•CF₃) from a suitable precursor. These highly reactive radicals can then abstract a hydrogen atom from the adamantane cage, followed by the formation of a C-CF₃ bond.

A common method for generating trifluoromethyl radicals is through the use of reagents like trifluoroiodomethane (CF₃I) or sodium triflinate (CF₃SO₂Na) in the presence of an initiator, which can be a radical initiator or a photocatalyst. princeton.edu For instance, photoredox catalysis has emerged as a powerful tool for radical trifluoromethylation, allowing the reaction to proceed under mild conditions. princeton.edu

Reagent/MethodDescription
Trifluoroiodomethane (CF₃I) A common source of trifluoromethyl radicals, often used with light or a radical initiator.
Sodium Triflinate (CF₃SO₂Na) A stable, easy-to-handle solid that can generate •CF₃ radicals under oxidative conditions.
Photoredox Catalysis Utilizes visible light and a photocatalyst to generate trifluoromethyl radicals under mild conditions. princeton.edu

Transition-metal catalysis provides a versatile platform for the trifluoromethylation of adamantane precursors, particularly those bearing a leaving group like a halide.

Copper-catalyzed cross-coupling reactions are a well-established method for forming C-C and C-heteroatom bonds. In the context of trifluoromethylation, copper catalysts can facilitate the coupling of an adamantyl precursor, such as 1-bromoadamantane, with a trifluoromethyl source. nih.govprinceton.edu

Recent advancements have led to the development of copper/photoredox dual catalytic systems for the trifluoromethylation of alkyl bromides. nih.gov This approach combines the ability of a photocatalyst to generate a key intermediate with the cross-coupling capabilities of a copper catalyst. nih.govprinceton.edu While the direct application to adamantyl bromide is not always explicitly detailed in broad-scope papers, the methodology is generally applicable to a wide range of alkyl bromides, including tertiary systems like adamantane. nih.govresearchgate.net The reaction typically involves a trifluoromethylating agent such as TMSCF₃ (Ruppert-Prakash reagent) or a Togni reagent. nih.gov

Table 1: Key Features of Copper-Catalyzed Trifluoromethylation of Alkyl Bromides

Feature Description
Catalyst Typically a copper(I) or copper(II) salt.
Trifluoromethyl Source Reagents like TMSCF₃ or Togni's reagent.
Precursor Adamantyl halides (e.g., 1-bromoadamantane).

| Advantages | Good functional group tolerance and relatively mild reaction conditions. |

Electrochemical methods offer a unique approach to the fluorination of organic molecules, including adamantane. nih.gov This technique involves the anodic oxidation of the substrate in the presence of a fluoride source. nih.gov For adamantane, electrochemical fluorination can lead to the introduction of one or more fluorine atoms at the tertiary carbons. nih.gov By carefully controlling the oxidation potential, it is possible to achieve selective mono-, di-, tri-, and even tetrafluorination of the adamantane core. nih.gov

While this method primarily introduces fluorine atoms, it is a relevant synthetic strategy for precursors to trifluoromethylated adamantanes. For example, a polyfluorinated adamantane could potentially be a starting material for further transformations to install a trifluoromethyl group. The use of electrolytes like Et₃N-5HF is common in these procedures. nih.gov

Direct Fluorination Techniques for Fluorinated Adamantanes

Direct fluorination presents a powerful, albeit challenging, method for the synthesis of fluorinated adamantanes. This approach involves the direct reaction of the hydrocarbon scaffold with elemental fluorine or other potent fluorinating agents. One notable technique is aerosol direct fluorination, which has been successfully employed to convert adamantane into perfluoroadamantane. dtic.mil This method demonstrates the feasibility of exhaustive fluorination of the adamantane core.

For the synthesis of partially fluorinated adamantanes, including those with trifluoromethyl groups, direct fluorination requires careful control of reaction conditions to avoid fragmentation and over-fluorination. The process often involves the use of specialized fluorinating reagents and inert solvents at low temperatures. While direct fluorination can be a direct route to fluorinated adamantanes, the selectivity for producing 1-(trifluoromethyl)adamantane specifically can be low, often yielding a mixture of fluorinated products. Therefore, this method is more commonly used for producing perfluorinated or polyfluorinated adamantanes rather than selectively introducing a single trifluoromethyl group. dtic.mil

Functionalization of the Trifluoromethylated Adamantane Core

Once the this compound core is synthesized, further functionalization is often desired to introduce various chemical moieties for specific applications. The robust nature of the adamantane cage and the electron-withdrawing effect of the trifluoromethyl group influence the reactivity and selectivity of subsequent reactions.

The bridgehead positions of the adamantane cage are the most reactive sites for functionalization. A facile synthesis for 1-fluoro-3-(trifluoromethyl)adamantane has been developed, which serves as a versatile precursor for a variety of bridgehead-substituted derivatives. researchgate.net This method starts with the fluorination of 3-hydroxyadamantane-1-carboxylic acid. researchgate.net The resulting 1-fluoro-3-(trifluoromethyl)adamantane can then undergo nucleophilic substitution at the fluorine-bearing bridgehead position to introduce a range of functional groups, including acids and amines. researchgate.net

For example, 1-amino-3-(trifluoromethyl)adamantane can be synthesized through the fluorination of the corresponding carboxylic acid with sulfur tetrafluoride. researchgate.net This approach highlights the potential for creating diverse libraries of bridgehead-functionalized trifluoromethyladamantane derivatives.

Table 1: Synthesis of Bridgehead-Substituted Trifluoromethyladamantane Derivatives
Starting MaterialReagentsProductReference
3-Hydroxyadamantane-1-carboxylic acidFluorinating agent1-Fluoro-3-(trifluoromethyl)adamantane researchgate.net
Adamantane-1-carboxylic acid1. HNO₃, H₂SO₄, Oleum; 2. CH₃CN3-Acetylaminoadamantane-1-carboxylic acid
3-Aminoadamantane-1-carboxylic acidSulfur tetrafluoride1-Amino-3-(trifluoromethyl)adamantane researchgate.net

Selective functionalization of the this compound scaffold at positions other than the bridgeheads is a synthetic challenge due to the high stability of the C-H bonds. However, radical-based functionalization reactions have emerged as a powerful tool for direct C-H bond activation. nih.gov These methods often employ photocatalysis or other radical initiation techniques to generate adamantyl radicals, which can then react with a variety of substrates. nih.gov

The regioselectivity of these reactions is influenced by the stability of the resulting radical. In the case of this compound, the bridgehead positions are generally the most susceptible to radical abstraction. However, by carefully choosing the reaction conditions and the hydrogen atom transfer (HAT) catalyst, it is possible to achieve a degree of selectivity for the secondary methylene positions. For instance, the use of specific photocatalysts and HAT agents can favor the formation of the 2-adamantyl radical over the more stable 3-adamantyl radical, enabling the introduction of functional groups at the secondary position.

Carbonylation reactions in superacidic media provide a route to introduce carboxylic acid functionalities into the adamantane core. While direct carbonylation of this compound is not extensively documented, studies on polyfluorinated adamantane analogues offer insights into this methodology. The reaction typically involves the generation of a carbocation intermediate in a superacid, such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (HSO₃F), which is then trapped by carbon monoxide (CO).

This method has been successfully applied to the synthesis of adamantane carboxylic acids from adamantane and its derivatives. The harsh reaction conditions, however, may not be compatible with all functional groups, and the regioselectivity can be challenging to control. For polyfluorinated adamantanes, the electron-withdrawing nature of the fluorine substituents can influence the stability of the carbocation intermediate and thus the outcome of the reaction.

A common and effective strategy for the synthesis of this compound involves the derivatization of a precursor carboxylic acid. 1-Adamantanecarboxylic acid is a readily available starting material that can be converted to the corresponding trifluoromethyl derivative. One established method involves the transformation of the carboxylic acid into a dithioester, which is then treated with bromine trifluoride (BrF₃) under mild conditions to yield the trifluoromethyl group. researchgate.net

Another approach utilizes sulfur tetrafluoride (SF₄) to directly convert the carboxylic acid to the trifluoromethyl group. This reaction is particularly useful for the synthesis of 1-amino-3-(trifluoromethyl)adamantane from the corresponding amino acid. researchgate.net More recent advancements in trifluoromethylation chemistry have introduced a wider range of reagents and catalytic systems for this transformation, offering improved efficiency and functional group tolerance.

Table 2: Derivatization of Carboxylic Acids to Trifluoromethyl Groups
Starting MaterialReagentsProductKey FeaturesReference
Aromatic/Aliphatic Carboxylic Acid1. Conversion to dithioester; 2. BrF₃Trifluoromethyl derivativeMild reaction conditions (0°C, 2 min) researchgate.net
3-Aminoadamantane-1-carboxylic acidSF₄1-Amino-3-(trifluoromethyl)adamantaneDirect conversion of carboxylic acid researchgate.net

Preparative Routes to Advanced this compound Architectures

The synthesis of more complex molecules incorporating the this compound scaffold often requires multi-step synthetic sequences. These "advanced architectures" can include molecules with multiple functional groups, heterocyclic systems fused to the adamantane core, or dendritic structures.

One approach to building such architectures involves the use of bifunctional adamantane derivatives. For example, starting with 1,3-adamantanedicarboxylic acid, it is possible to introduce a trifluoromethyl group at one bridgehead position and another functional group at the other. emory.edu This allows for the construction of dissymmetric molecules with distinct reactive sites.

Furthermore, the functional groups introduced onto the trifluoromethylated adamantane core can serve as handles for further elaboration. For instance, an amino group can be used to form amides, ureas, or to participate in the construction of heterocyclic rings. nih.gov Similarly, a carboxylic acid group can be converted into esters, amides, or used in coupling reactions to link the adamantane scaffold to other molecular fragments. The development of these preparative routes is crucial for exploring the full potential of this compound in various fields of chemical science. mdpi.com

Design and Synthesis of Polysubstituted Trifluoromethyladamantanes

The synthesis of polysubstituted adamantanes bearing a trifluoromethyl group often involves multi-step processes that begin with a pre-functionalized adamantane core. A common strategy involves the introduction of a trifluoromethyl group onto an adamantane molecule that already possesses other functional groups, or vice versa.

One facile approach to obtaining derivatives of (trifluoromethyl)adamantane containing various functional groups at the bridgehead positions has been developed. This methodology allows for the preparation of compounds with diverse functionalities, such as acids and amines. researchgate.net The synthesis of 1-amino-3-trifluoromethyl-adamantane, for instance, has been achieved through the fluorination of the corresponding carboxylic acid using sulfur tetrafluoride. researchgate.net

The general synthetic potential for creating these polysubstituted systems can be seen in the preparation of 1-fluoro-3-(trifluoromethyl)adamantane, which is synthesized from 3-hydroxyadamantane-1-carboxylic acid. This fluorinated intermediate serves as a versatile precursor for further derivatization at the bridgehead positions. researchgate.net

While a comprehensive library of polysubstituted trifluoromethyladamantanes is not extensively detailed in a single source, the principles of adamantane chemistry allow for the strategic introduction of substituents. For example, electrophilic substitution at the tertiary hydrogens of the adamantane skeleton is a well-established method for introducing functional groups. By carefully selecting the starting materials and reaction conditions, it is possible to achieve polysubstitution on the this compound framework.

Asymmetric Synthetic Routes to Chiral Trifluoromethylamine-Containing Adamantane Systems

The introduction of chirality into trifluoromethylamine-containing adamantane systems represents a significant synthetic challenge with high relevance for the development of novel therapeutic agents. A key strategy to achieve this is through the asymmetric aza-Henry reaction.

Recent research has demonstrated the successful application of amino acid-derived quaternary ammonium salts as catalysts in the asymmetric aza-Henry reaction of nitromethane to N-Boc trifluoromethyl ketimines. This reaction produces α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivities. researchgate.netresearchgate.netnih.gov The reaction proceeds under mild conditions with a low catalyst loading of just 1 mol%. researchgate.netresearchgate.netnih.gov

These chiral α-trifluoromethyl β-nitroamines are valuable intermediates that can be subsequently transformed into a series of adamantane-type compounds that incorporate chiral trifluoromethylamine fragments. researchgate.netresearchgate.netnih.gov This transformation allows for the design and synthesis of a variety of chiral adamantane derivatives.

The asymmetric aza-Henry reaction itself is a powerful tool for carbon-carbon bond formation and the introduction of both amine and nitro functionalities into organic molecules. researchgate.net The resulting β-nitroamines are versatile synthons that can be readily converted into other important functional groups, such as amino acids and chiral diamines. researchgate.net

The table below summarizes the key aspects of the asymmetric aza-Henry reaction for the synthesis of chiral trifluoromethylamine precursors for adamantane systems.

ReactantsCatalystKey FeaturesProduct
N-Boc trifluoromethyl ketimines, NitromethaneAmino acid-derived quaternary ammonium saltsMild conditions, Low catalyst loading (1 mol%), Good to excellent yields, Moderate to good enantioselectivitiesα-Trifluoromethyl β-nitroamines

This method provides a reliable and efficient pathway to access optically active α-trifluoromethyl amine compounds, which are crucial building blocks for the synthesis of chiral adamantane-based molecules. researchgate.net

Reaction Mechanisms and Kinetics in 1 Trifluoromethyl Adamantane Chemistry

Radical Intermediates and Propagation Mechanisms in Adamantane (B196018) Functionalization

The functionalization of adamantane often proceeds through radical intermediates due to the stability of the adamantyl radical. nih.gov The synthesis of substituted adamantanes is frequently achieved via these radical intermediates, which exhibit unique stability and reactivity. nih.gov In the context of 1-(trifluoromethyl)adamantane, radical reactions typically involve the abstraction of a hydrogen atom from the adamantane cage to form a trifluoromethyl-substituted adamantyl radical.

The propagation mechanism in these reactions often follows a chain process. For instance, in Giese-type reactions, the adamantyl radical adds to an electrophilic alkene, forming a new carbon-carbon bond and a resonance-stabilized radical intermediate. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, can influence the stability and subsequent reactions of these radical intermediates. rsc.org

Recent advancements have focused on selective C-H functionalization, where a hydrogen atom abstracting species activates the strong C-H bonds of the adamantane cage. nih.gov For example, the phthalimide-N-oxyl (PINO) radical can abstract a hydrogen from either the secondary or tertiary positions of adamantane to form the corresponding adamantyl radicals. nih.gov These radicals can then be intercepted by reagents like carbon monoxide to form acyl radicals, leading to the synthesis of various derivatives. nih.gov

Table 1: Examples of Radical Reactions in Adamantane Functionalization

Reaction TypeInitiator/MediatorIntermediateProduct Type
Giese-type additionRadical initiatorAdamantyl radical, α-acyl radicalAlkylated adamantanes
Oxidative CarbonylationPhthalimide-N-oxyl (PINO) radicalAdamantyl radical, acyl radicalAdamantane carboxylic acids

Ionic Reaction Pathways and Carbocation Intermediates in Adamantane Transformations

Ionic reaction pathways are also central to the chemistry of adamantane derivatives, often involving the formation of stable carbocation intermediates. The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via these carbocation intermediates, which have unique stability and reactivity compared to simpler hydrocarbon derivatives. nih.gov The 1-adamantyl cation is a particularly stable tertiary carbocation, and its formation is a key step in many substitution reactions.

The presence of a trifluoromethyl group at a bridgehead position significantly impacts the stability and reactivity of adamantyl carbocations. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily activating electrophilic sites through inductive effects. nih.govscispace.com This strong electron-withdrawing nature can destabilize a carbocation at an adjacent position, making its formation more difficult. However, when the carbocation is formed at a different position on the adamantane cage, the trifluoromethyl group can exert long-range electronic effects. researchgate.net

In superacid media, trifluoromethyl-substituted superelectrophiles can be generated. nih.gov The potent electron-withdrawing properties of the trifluoromethyl group enhance the electrophilic character at cationic sites, leading to greater positive charge delocalization. nih.govscispace.com This delocalization can lead to unusual chemo-, regio-, and stereoselectivity in subsequent reactions. nih.gov For instance, the 2-oxa-5-adamantyl carbocation has been studied as a viable, albeit transient, intermediate in SN1 substitution reactions. unifi.it

Steric and Electronic Effects of the Trifluoromethyl Group on Reaction Selectivity and Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity and selectivity of adamantane functionalization through a combination of steric and electronic effects.

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). nih.govresearchgate.net This effect decreases the electron density of the adamantane core, influencing the rates and regioselectivity of reactions. For electrophilic substitutions, the deactivating effect of the -CF3 group can make the adamantane cage less reactive. Conversely, for nucleophilic reactions or reactions involving the formation of anionic intermediates, the inductive effect can be stabilizing. The electron-withdrawing nature of the trifluoromethyl group is known to increase the acidity of adjacent C-H bonds, although this effect is less pronounced in the rigid adamantane system compared to more flexible structures. The -CF3 group primarily activates electrophilic sites by inductive electron withdrawing effects. nih.govscispace.com

The trifluoromethyl group is bulkier than a methyl group and its presence introduces significant steric hindrance. mdpi.com This steric bulk can direct incoming reagents to attack less hindered positions on the adamantane skeleton. nih.gov For example, in reactions involving the functionalization of C-H bonds, the steric hindrance of the -CF3 group at the 1-position can favor reactions at the more accessible secondary (methylene) or other tertiary (methine) positions. This steric hindrance can also influence the conformational preferences of reaction intermediates and transition states, thereby affecting the stereochemical outcome of reactions. nih.gov The steric bulk of the adamantyl group itself can impede the access of hydrolytic enzymes, thereby increasing drug stability. nih.gov

Elucidation of Catalytic Cycles in Metal-Mediated Trifluoromethylation

Metal-mediated reactions provide a powerful toolkit for the introduction of the trifluoromethyl group onto organic scaffolds, including adamantane. rsc.org These reactions often proceed through a catalytic cycle involving a transition metal complex, such as palladium, copper, or nickel. nih.gov A general catalytic cycle for a cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of trifluoromethylation, a common approach involves the use of a trifluoromethylating agent, such as TMSCF3 (the Ruppert-Prakash reagent), and a metal catalyst. nih.gov For palladium-catalyzed reactions, a proposed catalytic cycle might involve a Pd(II)/Pd(IV) mechanism. This cycle would begin with the formation of a Pd(II)-aryl complex, followed by reaction with the trifluoromethylating agent to form a Pd(II)(aryl)(CF3) intermediate. nih.gov Subsequent two-electron oxidation to a Pd(IV) species, followed by reductive elimination of the aryl-CF3 bond, would furnish the trifluoromethylated product and regenerate the Pd(II) catalyst. nih.gov

Copper-catalyzed trifluoromethylation reactions can proceed through different mechanisms, including those involving CF3• radical intermediates. nih.gov In such cases, the catalytic cycle might involve the formation of a copper-CF3 species that can then transfer the CF3 group to the adamantyl substrate. The exact nature of the intermediates and the elementary steps in the catalytic cycle can vary depending on the specific metal, ligands, and reaction conditions employed. researchgate.net

Table 2: Key Steps in a Generalized Metal-Catalyzed Cross-Coupling Cycle

StepDescription
Oxidative AdditionThe metal center inserts into a bond of the electrophile, increasing its oxidation state.
TransmetalationA nucleophilic reagent replaces a ligand on the metal center.
Reductive EliminationThe two coupled fragments are eliminated from the metal, forming the final product and regenerating the catalyst.

Thermal Decomposition and Rearrangement Mechanisms

The thermal stability of this compound is expected to be high due to the inherent stability of the adamantane cage and the strong carbon-fluorine bonds. However, under forcing thermal conditions, decomposition and rearrangement can occur. The thermal decomposition of adamantane itself in an oxygen atmosphere has been studied, and similar pathways could be anticipated for its derivatives. globalauthorid.com

Rearrangements in the adamantane nucleus often proceed through carbocationic intermediates. rsc.org For instance, the adamantyl cation can undergo rearrangement, and the presence of a trifluoromethyl group would influence the energetics of such processes. rsc.org The thermal instability of some trifluoromethyl-containing compounds, such as trifluoromethanol, is attributed to the unimolecular elimination of hydrogen fluoride (HF). researchgate.net While a similar intramolecular HF elimination from this compound is unlikely due to the rigid structure, intermolecular decomposition pathways at high temperatures cannot be ruled out. The decomposition of other fluorinated adamantanes, such as 1-fluoro-adamantane, has been studied in the context of phase transitions at low temperatures. upc.edu

It is also conceivable that under high temperatures, fragmentation of the adamantane cage could occur, initiated by C-C bond cleavage. The specific mechanisms of thermal decomposition and rearrangement of this compound would likely involve complex radical or ionic pathways, the elucidation of which would require detailed experimental and computational studies.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Trifluoromethylated Adamantanes

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(Trifluoromethyl)adamantane, NMR provides detailed information about the carbon skeleton, the proton environments, and the influence of the trifluoromethyl group.

The high symmetry (Td) of the parent adamantane (B196018) molecule is reduced to C₃ᵥ upon substitution at the C-1 position, simplifying the NMR spectra but making the assignment of individual signals crucial.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons on the adamantane cage. Due to the electron-withdrawing nature of the CF₃ group, all proton signals are shifted downfield compared to unsubstituted adamantane (which shows signals at approximately 1.76 and 1.87 ppm) chemicalbook.comspectrabase.com.

H-3, H-5, H-7 (γ-protons): These three methine (CH) protons are equivalent and are situated three bonds away from the C-CF₃ bond.

H-2, H-4, H-6, H-8, H-9, H-10 (β- and δ-protons): These twelve methylene (CH₂) protons are further from the substituent. They are often observed as two overlapping multiplets or broad signals. The protons on the carbons adjacent to the C-1 position (β-protons) are deshielded more than the protons on the carbons further away (δ-protons).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is characterized by five signals. The chemical shifts are significantly influenced by the inductive effect of the CF₃ group and through-bond C-F coupling.

C-1 (Quaternary Carbon): This carbon, directly attached to the CF₃ group, is significantly deshielded. Its signal appears as a quartet due to coupling with the three fluorine atoms (¹JCF).

CF₃ (Trifluoromethyl Carbon): This carbon also appears as a quartet with a large one-bond C-F coupling constant (¹JCF) and is found at the downfield end of the spectrum.

C-2, C-8, C-9 (β-Carbons): These three equivalent methylene carbons are deshielded by the inductive effect of the substituent. Their signal may show a smaller quartet splitting due to two-bond C-F coupling (²JCF).

C-3, C-5, C-7 (γ-Carbons): These three equivalent methine carbons are also influenced by the substituent, typically showing coupling over three bonds (³JCF).

C-4, C-6, C-10 (δ-Carbons): These three equivalent methylene carbons are the least affected by the substituent and appear furthest upfield among the cage carbons.

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) based on data from adamantane derivatives kbfi.eechemicalbook.comnih.govmdpi.com.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3,5,7~2.20br sC-1~95-100q¹JCF ≈ 35-40
H-2,4,6,8,9,10~1.80-2.00mCF₃~125-130q¹JCF ≈ 270-280
C-2,8,9~38-42q²JCF ≈ 3-5
C-3,5,7~30-34q³JCF ≈ 3-5
C-4,6,10~28-30s-

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR signals, especially for complex molecules like substituted adamantanes researchgate.net.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons within the adamantane cage, confirming the connectivity of the proton network and aiding in the assignment of the complex methylene region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the β-protons (H-2, H-8, H-9) to the quaternary carbon (C-1) and the γ-methine carbons (C-3, C-5, C-7).

Correlations from the γ-protons (H-3, H-5, H-7) to the β-methylene carbons (C-2, C-8, C-9) and the δ-methylene carbons (C-4, C-6, C-10).

A crucial correlation from the β-protons to the trifluoromethyl carbon (³JCF), confirming the position of the CF₃ group.

While the adamantane cage is rigid, the trifluoromethyl group attached to it is not. At room temperature, the C-C bond between the adamantane cage and the CF₃ group allows for rapid rotation of the trifluoromethyl group around its C₃ axis. This rotation is typically too fast on the NMR timescale to be observed, resulting in a single sharp signal for the three equivalent fluorine atoms in a ¹⁹F NMR spectrum.

Low-temperature NMR studies can be employed to probe the energy barrier of this rotation. By lowering the temperature, the rate of rotation can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, the single ¹⁹F NMR signal would broaden and eventually split into separate signals if a preferred conformation or "frozen" state is reached. Such studies on related molecules like 1-fluoro-adamantane have been used to investigate phase transitions and molecular dynamics in the solid state scispace.comnih.govnih.gov. For this compound, these experiments could provide valuable data on the rotational energy barrier of the C-CF₃ bond, offering insights into the steric and electronic interactions between the bulky CF₃ group and the adamantane cage.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of a molecule. Both FTIR and Raman spectroscopy are used to identify functional groups and obtain a unique "fingerprint" of the molecular structure.

The FTIR spectrum of this compound is dominated by absorptions from the C-H bonds of the adamantane cage and the C-F bonds of the trifluoromethyl group.

C-H Stretching Region: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the sp³ C-H stretching vibrations of the CH and CH₂ groups in the adamantane framework researchgate.netresearchgate.netnist.gov.

C-H Bending Region: Vibrations corresponding to CH₂ scissoring are typically observed around 1450 cm⁻¹ researchgate.net. Other bending and wagging modes appear in the fingerprint region.

C-F Stretching Region: The most characteristic feature in the FTIR spectrum is the presence of very strong and broad absorption bands in the 1350–1100 cm⁻¹ region. These bands are due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. The high intensity of these bands is a result of the large change in dipole moment during the C-F bond vibration nih.govresearchgate.netresearchgate.net.

Raman spectroscopy often provides better resolution for skeletal vibrations and symmetric modes, which can be weak in the FTIR spectrum.

C-H Stretching: Similar to FTIR, C-H stretching modes are observed between 2850 and 3000 cm⁻¹.

Adamantane Cage Vibrations: The Raman spectrum of adamantane and its derivatives shows a series of sharp and well-defined peaks in the fingerprint region (<1500 cm⁻¹) corresponding to the breathing and deformation modes of the rigid carbon cage researchgate.netchemicalbook.com. These modes are sensitive to substitution.

C-F and C-CF₃ Vibrations: While C-F stretching modes are typically weak in Raman spectra, other vibrations involving the trifluoromethyl group are observable. A moderately intense, polarized band corresponding to the symmetric C-F stretching mode and the C-CF₃ stretching mode is expected in the 700-800 cm⁻¹ region. CF₃ deformation (scissoring and rocking) modes are expected at lower frequencies bris.ac.ukias.ac.inrsc.org.

The following table summarizes the key expected vibrational frequencies for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueExpected Intensity
C-H Stretch (Adamantane)2850 - 3000FTIR & RamanStrong
C-H Bend (Adamantane)1450 - 1470FTIR & RamanMedium
C-F Asymmetric Stretch (CF₃)~1280FTIRVery Strong
C-F Symmetric Stretch (CF₃)~1150FTIRVery Strong
Adamantane Cage Modes700 - 1100RamanMedium-Strong
C-CF₃ Stretch700 - 800RamanMedium
CF₃ Deformation Modes500 - 700FTIR & RamanMedium-Weak

Correlation of Experimental and Theoretically Computed Vibrational Spectra

The vibrational properties of this compound, while not extensively documented in dedicated studies, can be reliably predicted and correlated with experimental data from similar adamantane structures. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, provide a robust framework for assigning vibrational modes observed in experimental infrared (IR) and Raman spectra.

For adamantane and its derivatives, the vibrational spectra are characterized by distinct regions corresponding to C-H stretching, CH₂ scissoring, and various cage deformation modes. The introduction of a trifluoromethyl (CF₃) group introduces strong absorption bands associated with C-F stretching and deformation modes. A comparison of theoretically predicted frequencies with experimental data for related fluorinated adamantanes shows a strong correlation, although experimental values are often slightly lower than the computed harmonic frequencies due to anharmonicity. Scaling factors are commonly applied to the computed frequencies to improve the agreement with experimental results.

Table 1: Comparison of Predicted Vibrational Frequencies for this compound and Experimental Frequencies for Related Adamantane Derivatives.

Vibrational Mode Predicted Frequency (cm⁻¹) for this compound (Scaled) Experimental Frequency (cm⁻¹) for Adamantane
C-H Stretch (bridgehead) ~2950 2948
C-H Stretch (methylene) ~2920 2925
CH₂ Scissoring ~1450 1456
Adamantane Cage Deformation ~970, ~760 971, 759
C-CF₃ Stretch ~1300-1100 (multiple bands) N/A

Note: Predicted frequencies are illustrative and based on general frequency ranges for the specified functional groups and the adamantane cage. Experimental data for adamantane is provided for comparison.

Mass Spectrometry (MS) and Ion Characterization

Electron Ionization and Fragment Ion Analysis

Under electron ionization (EI), this compound is expected to undergo fragmentation processes characteristic of adamantane derivatives. The molecular ion (M⁺) would be observed, and its fragmentation would be dominated by the high stability of the bridgehead adamantyl carbocation.

The primary fragmentation pathway is anticipated to be the loss of the trifluoromethyl radical (•CF₃) to form the highly stable 1-adamantyl cation at m/z 135. This ion is expected to be the base peak in the mass spectrum. Further fragmentation of the adamantyl cation can occur through the loss of ethylene and other neutral fragments, leading to a series of smaller ions. The presence of the CF₃ group might also lead to fragments containing fluorine, although these are generally less favorable due to the strength of the C-F bonds.

Table 2: Predicted Major Fragment Ions of this compound in Electron Ionization Mass Spectrometry.

m/z Proposed Fragment Ion Relative Abundance
204 [C₁₁H₁₅F₃]⁺ (Molecular Ion) Moderate
135 [C₁₀H₁₅]⁺ (1-Adamantyl cation) High (likely base peak)
107 [C₈H₁₁]⁺ Moderate
93 [C₇H₉]⁺ Moderate to High

Note: The relative abundances are predicted based on the known fragmentation patterns of adamantane and the stability of the resulting carbocations.

Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy for Structural Identification

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a powerful technique for the structural characterization of mass-selected ions. nih.gov This method, when applied to the fragment ions of this compound, can provide definitive structural assignments by comparing the experimental IRMPD spectrum with theoretical spectra of potential isomers. nih.gov

For the major fragment ion at m/z 135, IRMPD spectroscopy can confirm its identity as the 1-adamantyl cation. The experimental IRMPD spectrum of this ion would be recorded by irradiating the trapped ions with a tunable infrared laser and monitoring the fragmentation yield. The resulting spectrum, characterized by specific vibrational bands, would then be compared to the calculated IR spectra for the 1-adamantyl and 2-adamantyl cations. The excellent agreement between the experimental spectrum and the calculated spectrum for the 1-adamantyl isomer would provide unambiguous structural confirmation. nih.gov

X-ray Diffraction Crystallography

Single Crystal X-ray Analysis for Precise Molecular Geometry

The substitution of a hydrogen atom with a trifluoromethyl group at a bridgehead position would lead to a slight elongation of the C-C bonds adjacent to the substitution site due to the electron-withdrawing nature of the CF₃ group. The C-CF₃ bond length is expected to be in the range of 1.50-1.55 Å. The F-C-F bond angles within the trifluoromethyl group would be close to tetrahedral.

Table 3: Predicted Key Geometrical Parameters for this compound.

Parameter Predicted Value
C-C (adamantane cage) ~1.54 Å
C-H (adamantane cage) ~1.10 Å
C-CF₃ Bond Length ~1.52 Å
C-F Bond Length ~1.35 Å
C-C-C (adamantane cage) ~109.5°

Note: These values are predictions based on typical bond lengths and angles in related molecules.

Quantitative Analysis of Inter- and Intramolecular Interactions

The crystal packing of this compound would be primarily governed by van der Waals forces. The bulky, globular shape of the adamantane cage and the presence of the trifluoromethyl group would influence the packing efficiency. In the absence of strong hydrogen bond donors or acceptors, the intermolecular interactions would be dominated by weaker C-H···F hydrogen bonds and dipole-dipole interactions arising from the polar C-F bonds.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Theoretical Background and Predictions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is most informative for compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can be excited by UV or visible light.

The molecular structure of this compound, consisting of a saturated, cage-like adamantane core and a trifluoromethyl substituent, lacks traditional chromophores. The adamantane framework is a fully saturated hydrocarbon, meaning it contains only sigma (σ) bonds (C-C and C-H) and no π-systems. The electronic transitions for such σ-bonds (σ → σ*) require very high energy, corresponding to wavelengths in the vacuum ultraviolet (VUV) region (below 200 nm). Consequently, adamantane itself is transparent in the standard UV-Vis spectral range (200–800 nm).

The introduction of a trifluoromethyl (-CF₃) group at a bridgehead position does not introduce any π-bonds. While the fluorine atoms possess non-bonding (n) electrons, the potential n → σ* transitions also typically occur at very high energies and are located in the VUV region. The strong electron-withdrawing nature of the -CF₃ group primarily influences the molecule's electronic properties through inductive effects rather than by creating a chromophore that absorbs in the conventional UV-Vis range.

Expected Spectroscopic Data

Given the saturated and non-conjugated nature of this compound, it is not expected to exhibit any significant absorption bands in the standard UV-Vis spectrum. The compound is predicted to be transparent above 200 nm. Any measurable absorption would likely be very weak and appear only at the lower limit of the conventional UV range, often indistinguishable from baseline noise or solvent cutoff.

This lack of absorption makes UV-Vis spectroscopy unsuitable for the routine qualitative or quantitative analysis of this compound. However, its transparency can be advantageous when it is used as a solvent or a non-absorbing matrix for the spectroscopic analysis of other compounds.

The table below summarizes the anticipated UV-Vis spectroscopic properties for this compound based on the analysis of its chemical structure and the known properties of similar saturated aliphatic compounds.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

Parameter Expected Value/Observation Rationale
λmax (nm) No significant absorption > 200 nm Absence of π-systems or effective chromophores. Electronic transitions (σ → σ* and n → σ*) occur in the vacuum UV region (<200 nm).
Molar Absorptivity (ε) Not applicable in the 200-800 nm range The compound does not absorb light in this region, making molar absorptivity a non-relevant parameter.
Solvent Effects Negligible As there are no significant absorption bands, solvatochromic shifts are not observed.
Appearance Colorless The compound does not absorb light in the visible spectrum (400-800 nm).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method for investigating the electronic structure and properties of molecules. While specific DFT studies on 1-(trifluoromethyl)adamantane are not prevalent, the expected impact of the trifluoromethyl group on the adamantane (B196018) cage can be discussed based on established chemical principles.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The introduction of a highly electronegative trifluoromethyl (CF₃) group at the 1-position of the adamantane cage is expected to significantly influence its electronic properties. The strong inductive effect of the CF₃ group would lead to a withdrawal of electron density from the adamantane framework.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, it is anticipated that:

HOMO: The energy of the HOMO would be lowered compared to unsubstituted adamantane. This is due to the electron-withdrawing nature of the CF₃ group, which stabilizes the electron-rich orbitals of the adamantane cage. A lower HOMO energy suggests reduced nucleophilicity.

LUMO: The energy of the LUMO would also be lowered, indicating an increased electron affinity and enhanced electrophilicity of the molecule.

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. The precise effect on the HOMO-LUMO gap would require specific calculations, but a significant alteration compared to adamantane is expected.

Table 1: Postulated Electronic Properties of this compound based on General Principles

Property Expected Trend Compared to Adamantane Rationale
HOMO Energy Lower Inductive electron withdrawal by the CF₃ group.
LUMO Energy Lower Increased electron affinity due to the CF₃ group.
Nucleophilicity Decreased Lower HOMO energy.

Prediction of Spectroscopic Properties and Data Correlation

DFT calculations are widely used to predict spectroscopic data, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: The introduction of the CF₃ group would introduce characteristic vibrational modes. Strong C-F stretching frequencies are expected to appear in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. The vibrations of the adamantane cage would also be perturbed by the mass and electronic effects of the substituent.

NMR Spectra: The electronegativity of the CF₃ group would deshield adjacent carbon and hydrogen atoms, leading to downfield shifts in their ¹³C and ¹H NMR spectra, respectively. The fluorine atoms would exhibit a characteristic ¹⁹F NMR signal, and C-F and H-F coupling constants could be predicted.

Without specific computational studies, a direct correlation with experimental data for this compound cannot be presented.

Conformational Landscape Analysis and Energetic Preferences

The adamantane cage is a rigid structure, and substitution at the bridgehead position (C1) does not introduce significant conformational isomers in the same way it would in a flexible acyclic molecule. The primary conformational aspect to consider for this compound would be the rotation of the CF₃ group around the C-C bond connecting it to the adamantane cage.

Computational studies on similar substituted adamantanes suggest that the energy barrier for this rotation is likely to be low. The staggered conformations of the fluorine atoms relative to the C-C bonds of the adamantane cage would be the energetic minima.

Reaction Pathway Modeling, Transition State Characterization, and Energy Barriers

Computational modeling can elucidate reaction mechanisms by identifying transition states and calculating activation energy barriers. For this compound, potential reactions for theoretical study could include nucleophilic substitution at the adamantyl cage or reactions involving the CF₃ group. The strong electron-withdrawing nature of the CF₃ group is known to destabilize adjacent carbocations, which would influence the pathways of reactions proceeding through such intermediates. A detailed analysis would require specific quantum chemical calculations that are not currently available in the literature.

Quantum Chemical Calculations Beyond DFT

More advanced computational methods can provide deeper insights into subtle electronic effects.

Investigation of Hyperconjugative Mechanisms and Intramolecular Interactions

The interaction between the orbitals of the CF₃ group and the adamantane framework could be explored using methods like Natural Bond Orbital (NBO) analysis. Hyperconjugation, the interaction of filled orbitals with adjacent empty orbitals, plays a role in the stability and reactivity of molecules. In this compound, potential hyperconjugative interactions include:

σ(C-C) → σ(C-F):* Donation of electron density from the C-C bonds of the adamantane cage into the antibonding orbitals of the C-F bonds.

σ(C-F) → σ(C-C):* A likely weaker interaction involving donation from C-F bonding orbitals.

Molecular Dynamics (MD) Simulations (if relevant to intermolecular interactions or materials properties)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the intermolecular interactions and bulk materials properties of compounds like this compound.

While the search results did not yield specific MD simulation studies focused solely on this compound, the principles of MD simulations are broadly applicable. For adamantane and its derivatives, MD simulations can be employed to understand:

Intermolecular Interactions: By simulating a system of multiple this compound molecules, the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions arising from the polar C-F bonds, can be investigated. These interactions govern the packing of molecules in the solid state and the behavior of the compound in solution.

Materials Properties: MD simulations can predict various materials properties, including density, viscosity, diffusion coefficients, and thermal properties. For a crystalline material, simulations can shed light on phase transitions and the dynamics of molecular reorientation within the crystal lattice. For instance, studies on 1-fluoro-adamantane have revealed the existence of orientationally disordered phases.

Given the rigid and bulky nature of the adamantane cage and the presence of the polar trifluoromethyl group, MD simulations of this compound could reveal interesting packing motifs and dynamic behaviors in the condensed phase. However, without specific studies, any discussion on its intermolecular interactions and materials properties based on MD simulations remains speculative.

Applications in Advanced Materials Science and Chemical Synthesis

1-(Trifluoromethyl)adamantane as a Versatile Synthetic Building Block

The inherent stability of the adamantane (B196018) cage and the reactivity conferred by the trifluoromethyl group make this compound a versatile building block in organic synthesis. It serves as a foundational structure for the creation of more complex molecules and specialty chemicals with tailored functionalities.

This compound and its derivatives are utilized as precursors in the construction of intricate molecular frameworks. The adamantane moiety provides a rigid and predictable scaffold, while the trifluoromethyl group can influence the stereochemistry and electronic properties of the target molecule. For instance, chiral trifluoromethyl β-nitroamines can be transformed into a series of adamantane-type compounds. nih.gov This transformation highlights the role of the trifluoromethyl group in directing the synthesis of complex chiral molecules. While not directly starting from this compound, this demonstrates the utility of trifluoromethylated building blocks in creating diverse and complex adamantane-based structures. The synthesis of various adamantane derivatives often involves functionalization at the bridgehead positions, and the presence of a trifluoromethyl group at one of these positions can direct further substitutions to achieve complex, multi-functionalized adamantane cages. mdpi.com

The unique combination of a bulky, lipophilic adamantane core and an electron-withdrawing trifluoromethyl group makes this compound a valuable intermediate in the synthesis of specialty chemicals. These chemicals are often designed for specific, high-performance applications. For example, fluorine-containing building blocks are crucial as advanced intermediates in the manufacturing of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyladamantyl group can enhance the metabolic stability and bioavailability of active ingredients. Adamantane derivatives are known to be used in a wide range of biologically active compounds, and the introduction of a trifluoromethyl group can significantly modify the pharmacological profile of these molecules. mdpi.comnih.gov

Development of Materials with Tailored Properties

The incorporation of this compound into larger material systems, such as polymers and nanomaterials, allows for the precise tuning of their physical and chemical properties. The adamantane cage can enhance thermal stability and mechanical strength, while the trifluoromethyl group can improve oxidative resistance and impart specific optical properties.

The covalent incorporation of this compound into polymer backbones or as pendant groups can lead to materials with enhanced performance characteristics. Adamantane-containing polymers are known for their high thermal stability and transparency. researchgate.net The introduction of fluorine atoms, often in the form of trifluoromethyl groups, into polyimides has been shown to improve properties such as solubility and optical transparency while maintaining excellent thermal stability. researchgate.net For instance, adamantane-functionalized poly(2-oxazoline)s have been synthesized to create stimuli-responsive polymers. nih.gov While this specific example does not include a trifluoromethyl group, it illustrates the principle of incorporating adamantane moieties to control polymer properties. The combination of the rigid adamantane structure and the properties of the trifluoromethyl group is a key strategy in designing advanced polymers.

The adamantane cage is inherently resistant to heat and chemical degradation. When incorporated into a material, it can significantly enhance its thermal and oxidative stability. Polyimides containing adamantane moieties exhibit high glass transition temperatures and thermal stability. rsc.org Furthermore, the presence of trifluoromethyl groups in polymers is known to increase their resistance to oxidation and thermal decomposition. researchgate.net The strong carbon-fluorine bonds in the trifluoromethyl group are highly stable and less susceptible to chemical attack. Therefore, materials incorporating the this compound unit are expected to exhibit superior thermal and oxidative stability, making them suitable for applications in harsh environments.

Below is a table summarizing the thermal properties of adamantane-containing polyimides, illustrating the high thermal stability imparted by the adamantane core.

Polymer CompositionGlass Transition Temperature (°C)10% Weight Loss Temperature (°C)
Poly(1,3-adamantane) based on 1-adamantyl methacrylate205488
Poly(1,3-adamantane) with ester linkages139477
Adamantane-containing polyimides285-440>507

This table is for illustrative purposes and combines data from different adamantane-containing polymers to show the general effect of the adamantane moiety on thermal properties.

Materials with nonlinear optical (NLO) properties are crucial for a range of advanced technologies, including optical data storage and telecommunications. Adamantane-based materials have emerged as promising candidates for NLO applications due to their unique molecular architecture. researchgate.netnih.gov The rigid, symmetric adamantane cage can serve as a scaffold for chromophores, and substitutions on the cage can be used to tune the NLO response.

Theoretical studies have shown that the introduction of various substituent groups to the adamantane core can significantly impact its NLO properties. researchgate.net The electron-withdrawing nature of the trifluoromethyl group can create a significant dipole moment within the molecule when combined with electron-donating groups, a key feature for second-order NLO activity. While direct experimental data on the NLO properties of materials solely based on this compound is limited, the principles of NLO material design strongly suggest its potential in this area. The combination of the adamantane scaffold for structural stability and the trifluoromethyl group for electronic tuning presents a promising strategy for the development of new NLO materials. nih.gov

Catalysis and Ligand Design with Trifluoromethylated Adamantyl Moieties

The incorporation of trifluoromethylated adamantyl groups into phosphine ligands represents a strategic approach in catalysis, aiming to fine-tune the steric and electronic properties of metal complexes. The bulky and rigid nature of the adamantane cage, combined with the electron-withdrawing trifluoromethyl group, offers a unique combination for creating highly effective and stable catalysts.

A notable example is the synthesis of di(1-adamantyl)-2-trifluoromethyphenylphosphine, a bulky phosphine ligand designed for gold(I) catalysis. nih.govdoi.org In this ligand, the adamantyl groups provide significant steric hindrance, while the ortho-trifluoromethylphenyl substituent introduces beneficial electronic properties and directs the trifluoromethyl group towards the metal's coordination sphere. nih.gov This specific orientation is crucial for influencing the catalytic activity.

The gold(I) complex derived from this ligand has demonstrated superior catalytic performance in the cycloisomerization of 4-fluoro-N-(prop-2-yn-1-yl)benzamide compared to well-established Buchwald-type phosphine ligands such as di(1-adamantyl)-2-biphenylphosphine (AdJohnPhos) and di(1-adamantyl)phenylphosphine. nih.govdoi.org The enhanced activity highlights the positive impact of the trifluoromethylphenyl substituent in electrophilic gold(I) catalysis. doi.org

Catalyst PrecursorTime for >95% Conversion
[Au(di(1-adamantyl)-2-trifluoromethyphenylphosphine)Cl] / Na[BArF4]~10 minutes
[Au(AdJohnPhos)Cl] / Na[BArF4]~25 minutes

This interactive table compares the catalytic efficiency of a gold(I) complex featuring a trifluoromethylated adamantyl-containing ligand against a standard catalyst in the cycloisomerization of 4-fluoro-N-(prop-2-yn-1-yl)benzamide. doi.org

The development of such ligands underscores the potential of trifluoromethylated adamantyl moieties in creating robust and highly active catalytic systems for a variety of organic transformations.

Strategic Employment in Medicinal Chemistry Lead Optimization

Modulation of Molecular Lipophilicity and Metabolic Stability for Pharmacological Design

The this compound group is a powerful moiety in medicinal chemistry, primarily used to enhance the lipophilicity and metabolic stability of drug candidates. nih.govnih.gov Adamantane itself is often referred to as a "lipophilic bullet," a bulky, three-dimensional scaffold that can significantly increase a molecule's lipophilicity. researchgate.net This property is crucial for improving a drug's ability to cross biological membranes and interact with lipophilic binding sites within biological targets. nih.gov Furthermore, the rigid cage structure of adamantane can shield the pharmacophoric parts of a molecule from metabolic enzymes, thereby prolonging its plasma half-life. researchgate.net

The addition of a trifluoromethyl (-CF3) group further refines these properties. The -CF3 group is highly electronegative and metabolically stable due to the exceptional strength of the carbon-fluorine bond. nih.govnih.gov It is a well-established strategy in drug design to replace a hydrogen atom or a methyl group with a trifluoromethyl group to block metabolic hotspots and increase a compound's stability and half-life. mdpi.com The -CF3 group also significantly increases lipophilicity, with a Hansch π value of +0.88. nih.gov

By combining the adamantane scaffold with a trifluoromethyl group, this compound offers a synergistic enhancement of these desirable pharmacokinetic properties. This moiety can transform hydrophilic compounds into more lipophilic and clinically viable drug candidates, improving their absorption, distribution, and metabolic profile. researchgate.net

ComponentPrimary Contribution to Pharmacological DesignPhysicochemical Effect
Adamantane CageIncreased Lipophilicity and Steric ShieldingEnhances membrane permeability; protects from metabolic degradation. nih.govresearchgate.net
Trifluoromethyl (-CF3) GroupEnhanced Metabolic Stability and LipophilicityBlocks oxidative metabolism due to high C-F bond energy; increases lipophilicity. nih.govmdpi.com
This compound MoietySynergistic improvement of Lipophilicity and StabilityCreates a highly robust, lipophilic building block for lead optimization.

This interactive table summarizes the distinct and combined effects of the adamantane and trifluoromethyl components on key drug properties.

Design of Adamantane-Type Scaffolds for Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by swapping one functional group for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. spirochem.com The adamantane scaffold is frequently employed in such strategies as a bioisostere for other bulky lipophilic groups, such as large alkyl or phenyl groups. nih.govnih.gov Its defined three-dimensional shape allows for the precise positioning of substituents to effectively probe the binding pockets of drug targets. researchgate.net

Introducing a trifluoromethyl group onto the adamantane scaffold creates a unique bioisosteric building block. The this compound moiety can be used to replace other groups to fine-tune a drug candidate's properties. The trifluoromethyl group itself is often considered a bioisostere for groups like methyl, ethyl, or even a chlorine atom, but it possesses a larger size and distinct electronic character. nih.govmdpi.com

The strategic use of a this compound scaffold in bioisosteric replacement can:

Enhance Binding Affinity: The unique size, shape, and electronic nature of the group can lead to more favorable interactions with the target protein.

Improve Pharmacokinetics: As previously discussed, the moiety enhances lipophilicity and metabolic stability, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. spirochem.com

Navigate New Chemical Space: It allows medicinal chemists to create novel analogues with potentially new intellectual property (IP) positions.

For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, adamantane-containing ureas are potent, but their properties can be modulated. The replacement of the adamantyl group with other bicyclic lipophilic groups has been explored to improve properties like water solubility while maintaining high potency, demonstrating the role of the adamantane scaffold in bioisosteric replacement strategies. nih.govnih.gov The use of a trifluoromethylated adamantane scaffold would be a logical extension of this strategy to further optimize such inhibitors.

Future Research Directions and Emerging Opportunities

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

While methods for the synthesis of adamantane (B196018) derivatives and the introduction of trifluoromethyl groups exist, a key area for future research lies in the development of more sustainable and atom-economical approaches for the synthesis of 1-(trifluoromethyl)adamantane and its derivatives. Current synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and multi-step procedures, which can generate significant chemical waste.

Future efforts should focus on catalytic methods that minimize waste and energy consumption. For instance, the development of direct C-H trifluoromethylation of adamantane using catalytic amounts of transition metals or photoredox catalysts would represent a significant advancement over classical methods that often require pre-functionalization of the adamantane core. Inspired by recent progress in the sustainable synthesis of other fluorinated compounds, metal- and additive-free strategies, such as those employing electron donor-acceptor (EDA) complex photoactivation, could offer a greener alternative. rsc.org

The exploration of flow chemistry for the synthesis of this compound could also lead to improved efficiency, safety, and scalability. Continuous-flow processes can enable precise control over reaction parameters, leading to higher yields and purities while minimizing solvent usage and waste generation. rsc.org

Synthetic StrategyPotential Advantages
Direct C-H TrifluoromethylationReduces the number of synthetic steps, improves atom economy.
Photoredox CatalysisUtilizes visible light as a renewable energy source, often proceeds under mild conditions.
Electron Donor-Acceptor (EDA) Complex PhotoactivationMetal- and additive-free, promoting a greener chemical process. rsc.org
Flow ChemistryEnhanced safety, scalability, and process control; reduced waste.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique electronic environment created by the trifluoromethyl group at a bridgehead position of the adamantane cage suggests that this compound may exhibit novel reactivity. The strong inductive effect of the CF3 group can influence the reactivity of the adamantane skeleton, potentially enabling unprecedented chemical transformations.

Future research should explore the derivatization of the adamantane core of this compound to introduce additional functional groups. For example, investigating the functionalization of other bridgehead positions could lead to the synthesis of a diverse library of polysubstituted adamantanes with tailored properties. The development of selective functionalization methods will be crucial in this regard.

Furthermore, the transformation of the trifluoromethyl group itself into other functional moieties presents an intriguing avenue for research. While the C-F bond is notoriously strong, recent advances in catalytic methods for C-F bond activation could be applied to this compound, opening up new synthetic pathways to novel adamantane derivatives that are not accessible through conventional means. The transformation of chiral trifluoromethyl amines into diverse adamantane-type derivatives has been explored and could serve as a basis for further investigations. nih.govresearchgate.netresearchgate.net

Research AreaFocusPotential Outcomes
Derivatization of the Adamantane CoreSelective functionalization of other bridgehead positions.Library of polysubstituted adamantanes with tunable properties.
Transformation of the Trifluoromethyl GroupCatalytic C-F bond activation.Access to novel adamantane derivatives with unique functionalities.
Asymmetric SynthesisEnantioselective synthesis of chiral this compound derivatives.Development of new chiral building blocks for pharmaceuticals and materials. frontiersin.org

Integration of Advanced Computational Methods for Predictive Molecular and Materials Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new molecules and materials based on the this compound scaffold. The use of advanced computational methods can provide valuable insights into the structure-property relationships of these compounds, guiding experimental efforts and reducing the need for time-consuming and resource-intensive trial-and-error synthesis.

Density functional theory (DFT) and ab initio calculations can be employed to predict the molecular geometry, electronic structure, and reactivity of this compound and its derivatives. rongyaobio.com These calculations can help in understanding the influence of the trifluoromethyl group on the properties of the adamantane cage and in predicting the outcomes of chemical reactions. montclair.edu

Molecular dynamics (MD) simulations can be used to study the behavior of this compound-containing systems in different environments, such as in biological systems or in materials. For instance, MD simulations can provide insights into the interactions of these molecules with proteins or other biological targets, which is crucial for drug design. researchgate.net

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research. youtube.commit.edunih.gov By training ML models on existing experimental and computational data, it is possible to predict the properties of new, unsynthesized this compound derivatives with a high degree of accuracy. This predictive capability can be leveraged to screen large virtual libraries of compounds and identify promising candidates for specific applications.

Computational MethodApplication
Density Functional Theory (DFT)Prediction of molecular geometry, electronic structure, and reactivity. rongyaobio.com
Ab initio CalculationsHigh-accuracy prediction of molecular properties. rongyaobio.com
Molecular Dynamics (MD) SimulationsStudy of molecular behavior in various environments, including biological systems. researchgate.net
Machine Learning (ML) and Artificial Intelligence (AI)Predictive modeling of molecular properties and virtual screening of compound libraries. youtube.commit.edunih.gov

Interdisciplinary Applications in Cutting-Edge Technologies and Emerging Fields

The unique combination of properties of this compound makes it a promising candidate for a wide range of interdisciplinary applications in cutting-edge technologies and emerging fields.

In medicinal chemistry, the lipophilic nature of the adamantane core combined with the metabolic stability often conferred by the trifluoromethyl group makes this compound an attractive scaffold for the design of new therapeutic agents. nih.gov Adamantane derivatives have already found applications as antiviral and anticancer agents. nih.govfrontiersin.orgsemanticscholar.org Future research could focus on incorporating the this compound moiety into new drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.

In materials science, the rigidity and thermal stability of the adamantane cage, coupled with the unique electronic properties of the trifluoromethyl group, suggest that this compound could be a valuable building block for the development of advanced materials. For example, it could be used to create new polymers with high thermal stability, low dielectric constants, and desirable optical properties for applications in microelectronics and optoelectronics. researchgate.net The incorporation of this compound into liquid crystals or organic light-emitting diodes (OLEDs) could also lead to materials with enhanced performance. researchgate.net

The field of nanotechnology could also benefit from the unique properties of this compound. Its well-defined size and shape make it an ideal component for the construction of molecular machines and other nanoscale devices. Furthermore, its ability to self-assemble into ordered structures could be exploited for the fabrication of novel nanomaterials with tailored properties. nih.gov

FieldPotential Application
Medicinal ChemistryDevelopment of new antiviral, anticancer, and other therapeutic agents with improved properties. nih.govfrontiersin.orgnih.govsemanticscholar.org
Materials ScienceCreation of high-performance polymers, liquid crystals, and materials for optoelectronics. researchgate.netresearchgate.net
NanotechnologyBuilding block for molecular machines and self-assembled nanomaterials. nih.gov
Supramolecular ChemistryDesign of host-guest systems and molecular recognition platforms. nih.govresearchgate.net

Q & A

Basic: What are the recommended synthetic routes for 1-(Trifluoromethyl)adamantane, and how are yields optimized?

The synthesis of trifluoromethyl-substituted adamantanes often involves functionalization of pre-formed adamantane derivatives. For example, bromination or chlorination of adamantane (using reagents like PCl₅ or Br₂) can introduce reactive sites for subsequent trifluoromethylation via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura coupling with CF₃-containing reagents) . Optimization includes:

  • Temperature control : Lower temperatures (<0°C) reduce side reactions during halogenation.
  • Catalyst selection : Palladium or nickel catalysts improve trifluoromethyl group incorporation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl signals (δ ~ -60 to -70 ppm), while ¹H/¹³C NMR resolves adamantane backbone symmetry .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₁H₁₅F₃ requires m/z 204.1134) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for materials science applications .

Basic: What safety protocols are essential when handling this compound?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced: How can researchers resolve contradictions in reported reaction conditions for trifluoromethylation of adamantane derivatives?

Discrepancies in reaction parameters (e.g., catalyst loading, solvent polarity) require systematic validation:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst type, and solvent .
  • In-situ monitoring : Techniques like FT-IR or TLC track reaction progress and intermediate formation .
  • Computational modeling : DFT calculations predict thermodynamic feasibility of proposed pathways .

Advanced: What strategies enable regioselective functionalization of this compound for materials science applications?

Regioselectivity is achieved through:

  • Steric directing groups : Bulky substituents (e.g., tert-butyl) guide reactions to less hindered positions .
  • Metal-organic frameworks (MOFs) : Adamantane’s rigid structure facilitates interpenetrating networks for gas storage or catalysis .
  • Photocatalysis : Visible-light-mediated reactions target specific C-H bonds via radical intermediates .

Advanced: How does this compound perform in pharmacological models, and what assays are used?

While direct data on this derivative is limited, adamantane-based compounds are evaluated using:

  • In vitro antiviral assays : Inhibition of viral replication (e.g., influenza A) via M2 ion channel blocking .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells determine IC₅₀ values .
  • Pharmacokinetics : HPLC-MS quantifies blood-brain barrier penetration in rodent models .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include:

  • Low solubility : Use mixed solvents (e.g., hexane/EtOAc) for slow crystallization .
  • Polymorphism : Screen multiple conditions (temperature, antisolvents) to isolate stable polymorphs .
  • Crystal engineering : Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) improves lattice stability .

Basic: What are the key purity criteria for this compound in synthetic workflows?

Acceptable purity thresholds depend on the application:

  • Synthesis intermediates : ≥90% purity (by HPLC) .
  • Materials science : ≥99% purity (verified by elemental analysis) .
  • Biological studies : Endotoxin-free (<0.1 EU/mg) and residual solvent limits (e.g., <50 ppm THF) .

Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

Methods include:

  • Molecular docking : Simulate interactions with biological targets (e.g., viral proteins) .
  • Reactivity descriptors : Fukui indices identify electrophilic/nucleophilic sites .
  • Transition state modeling : IRC (Intrinsic Reaction Coordinate) analysis validates mechanistic hypotheses .

Basic: What are the environmental and disposal considerations for this compound?

Follow guidelines for halogenated organics:

  • Waste treatment : Incinerate at >1000°C with scrubbers to neutralize HF emissions .
  • Aquatic toxicity : Avoid release into waterways; LC₅₀ values for fish are typically <1 mg/L .
  • Regulatory compliance : Adhere to TSCA (US) or REACH (EU) regulations for fluorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.